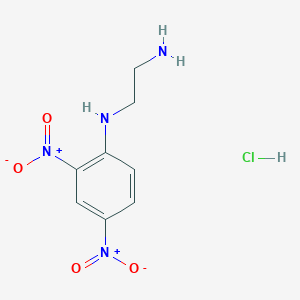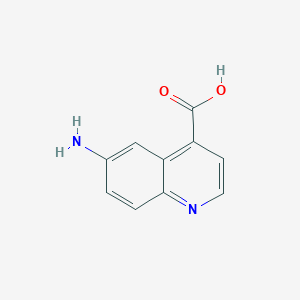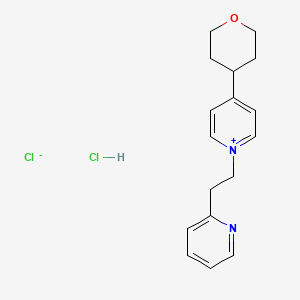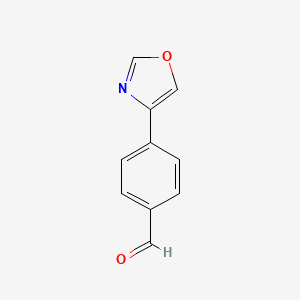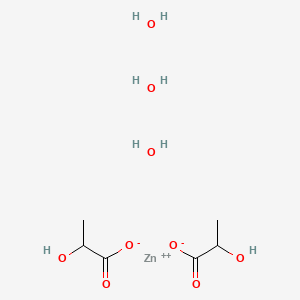
zinc;2-hydroxypropanoate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc lactate trihydrate is a chemical compound that consists of zinc, lactic acid, and water molecules. It is a salt formed by the reaction of zinc oxide with lactic acid, resulting in the chemical formula Zn(C₃H₅O₃)₂·3H₂O. This compound appears as white crystals and is highly soluble in water . Zinc lactate trihydrate is commonly used in various applications, including dental care products, dietary supplements, and as a nutrient in food products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc lactate trihydrate can be synthesized through the reaction of lactic acid with zinc oxide. The reaction is as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction involves heating and stirring the mixture of lactic acid and zinc oxide, followed by cooling, crystallization, and filtration to obtain the final product .
Industrial Production Methods
Industrial production of zinc lactate trihydrate typically involves the same reaction between lactic acid and zinc oxide. The process includes heating the reactants, followed by cooling and crystallization. The crystallized product is then filtered, washed, and dried to obtain pure zinc lactate trihydrate .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc lactate trihydrate undergoes various chemical reactions, including:
Oxidation: Zinc lactate can participate in oxidation reactions, where it may act as a reducing agent.
Reduction: It can also undergo reduction reactions, where it acts as an oxidizing agent.
Substitution: Zinc lactate can participate in substitution reactions, where one or more of its components are replaced by other atoms or molecules.
Common Reagents and Conditions
Common reagents used in reactions with zinc lactate trihydrate include acids, bases, and other metal salts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving zinc lactate trihydrate depend on the specific reaction conditions and reagents used. For example, reacting zinc lactate with sulfuric acid can produce zinc sulfate and lactic acid .
Wissenschaftliche Forschungsanwendungen
Zinc lactate trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of zinc in synthesis processes.
Medicine: It is used in dietary supplements to address zinc deficiency and improve immune function.
Industry: Zinc lactate is used in dental care products, such as toothpaste and mouthwash, for its anti-malodor properties.
Wirkmechanismus
The mechanism of action of zinc lactate trihydrate involves its role as a source of zinc ions, which are essential for various biological processes. Zinc ions play a crucial role in enzyme function, gene expression, and cellular signaling. In particular, zinc lactate has been shown to regulate redox balance and mitochondrial function in intestinal cells . It promotes cell proliferation, inhibits apoptosis, and enhances antioxidant enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Zinc lactate trihydrate can be compared with other zinc compounds, such as:
Zinc sulfate: Commonly used in dietary supplements and industrial applications.
Zinc acetate: Used in lozenges and supplements.
Zinc gluconate: Often used in supplements for its better absorption.
Zinc lactate trihydrate stands out due to its high solubility, neutral taste, and antioxidant properties, making it a preferred choice in various applications .
Eigenschaften
CAS-Nummer |
51120-75-3 |
|---|---|
Molekularformel |
C6H16O9Zn |
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
zinc;2-hydroxypropanoate;trihydrate |
InChI |
InChI=1S/2C3H6O3.3H2O.Zn/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);3*1H2;/q;;;;;+2/p-2 |
InChI-Schlüssel |
KWYJWINJFMIDIE-UHFFFAOYSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Zn+2] |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



